molecular formula C8H19ClN2O B1525162 2-Amino-N-butyl-2-methylpropanamide hydrochloride CAS No. 1220034-26-3

2-Amino-N-butyl-2-methylpropanamide hydrochloride

Cat. No. B1525162
M. Wt: 194.7 g/mol
InChI Key: VABILOFZRCQRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-butyl-2-methylpropanamide hydrochloride, also known as 2-Amino-N-(tert-butyl)-2-methylpropanamide, is a chemical compound with the CAS Number: 1220037-14-8 . It has a molecular weight of 194.7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2O.ClH/c1-7(2,3)10-6(11)8(4,5)9;/h9H2,1-5H3,(H,10,11);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H19ClN2O. The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not specified in the available sources .

Scientific Research Applications

Polymerization Kinetics and Particle Nucleation

The study of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes reveals significant insights into polymerization kinetics and particle nucleation processes. The research indicates that the concentration of aminoethyl-methacrylate hydrochloride (AEM), which shares structural similarities with 2-Amino-N-butyl-2-methylpropanamide hydrochloride, plays a pivotal role in these processes. High concentrations of AEM lead to polydispersed latexes and the production of large amounts of polyelectrolytes, emphasizing the critical balance required in polymer synthesis (Meunier, Elaissari, & Pichot, 1995).

Anticancer Agent Design

In the realm of medicinal chemistry, the synthesis and evaluation of functionalized amino acid derivatives highlight the potential of compounds structurally related to 2-Amino-N-butyl-2-methylpropanamide hydrochloride in anticancer drug design. Certain derivatives have shown promising cytotoxicity against human cancer cell lines, offering a foundation for developing new anticancer agents (Kumar et al., 2009).

Advanced Material Synthesis

Research on terpolymer hydrogels incorporates 2-(acrylamido)-2-methylpropanesulfonic acid (AMPS) and related compounds, demonstrating applications in the removal of metal ions and dyes from solutions. These materials' synthesis and optimization underline their utility in environmental remediation and the importance of functionalized amides in creating smart materials with high adsorption capacities and selectivity (Singha et al., 2019).

Antihistaminic Activities

The exploration of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine for antihistaminic and anticholinergic activities suggests the potential of structurally related compounds for therapeutic uses. These studies contribute to understanding how modifications of the amide functional group can influence biological activity, providing a pathway for the development of new treatments (Arayne et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . It’s classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

properties

IUPAC Name

2-amino-N-butyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-4-5-6-10-7(11)8(2,3)9;/h4-6,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABILOFZRCQRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-butyl-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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